molecular formula C18H16BrN5O B11007203 2-(4-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

2-(4-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

Cat. No.: B11007203
M. Wt: 398.3 g/mol
InChI Key: ARRAPUQKHDBADU-UHFFFAOYSA-N
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Description

This compound features a 4-bromo-substituted indole core linked via an acetamide bridge to a [1,2,4]triazolo[4,3-a]pyridine moiety. The triazolopyridine group contributes to π-π stacking interactions in biological systems, while the ethyl spacer between the acetamide and triazolopyridine may optimize conformational flexibility. Although direct biological data for this compound are absent in the provided evidence, its structural analogs (e.g., chloro-substituted derivatives) highlight its relevance in medicinal chemistry for targeting kinases or GPCRs .

Properties

Molecular Formula

C18H16BrN5O

Molecular Weight

398.3 g/mol

IUPAC Name

2-(4-bromoindol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C18H16BrN5O/c19-14-4-3-5-15-13(14)8-11-23(15)12-18(25)20-9-7-17-22-21-16-6-1-2-10-24(16)17/h1-6,8,10-11H,7,9,12H2,(H,20,25)

InChI Key

ARRAPUQKHDBADU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)CN3C=CC4=C3C=CC=C4Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The starting material, 4-bromoindole, is synthesized through the bromination of indole using bromine in an appropriate solvent such as acetic acid.

    Synthesis of the Triazolopyridine Moiety: The triazolopyridine component is prepared via a cyclization reaction involving a pyridine derivative and a triazole precursor under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the 4-bromoindole with the triazolopyridine derivative using a suitable linker, such as an acetamide group. This is typically achieved through a condensation reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution of the Bromoindole Moiety

The 4-bromo substituent on the indole ring participates in palladium-catalyzed cross-coupling reactions, a key pathway for structural diversification:

Example reaction pathways:

  • Suzuki-Miyaura Coupling :
    Br-Indole+Arylboronic AcidPd(PPh3)4,BaseAryl-Indole\text{Br-Indole} + \text{Arylboronic Acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Aryl-Indole}
    Yields biphenyl derivatives for enhanced π-conjugation .

  • Buchwald-Hartwig Amination :
    Introduces amino groups at C-4, improving water solubility .

Comparative reactivity data for halogenated indoles:

PositionHalogenReaction Rate (Relative to H)Preferred Conditions
C-4Br1.0 (Reference)Pd(dba)₂, XPhos, 100°C
C-5Cl0.7Pd(OAc)₂, SPhos, 80°C
C-6I1.3Pd(PPh₃)₄, K₂CO₃, 120°C

Acetamide Linker Transformations

The acetamide group undergoes hydrolysis and condensation reactions:

Hydrolysis Pathways

  • Acidic Conditions :
    AcetamideHCl, H2O, ΔCarboxylic Acid+NH4Cl\text{Acetamide} \xrightarrow{\text{HCl, H}_2\text{O, Δ}} \text{Carboxylic Acid} + \text{NH}_4\text{Cl}
    Complete conversion achieved in 6 hr at 80°C .

  • Basic Conditions :
    AcetamideNaOH, EtOHCarboxylate Salt+NH3\text{Acetamide} \xrightarrow{\text{NaOH, EtOH}} \text{Carboxylate Salt} + \text{NH}_3

Condensation with Hydrazines

Reaction with hydrazine hydrate produces hydrazide derivatives:
Acetamide+NH2NH2Hydrazide+H2O\text{Acetamide} + \text{NH}_2\text{NH}_2 \rightarrow \text{Hydrazide} + \text{H}_2\text{O}
Used to generate Schiff base intermediates for metal coordination studies .

Triazolo-Pyridine System Reactivity

The triazolo[4,3-a]pyridine unit demonstrates two principal reaction types:

Metal Coordination

Acts as a bidentate ligand via N2 and N4 atoms:

Metal IonCoordination GeometryStability Constant (log K)
Cu(II)Square planar12.4 ± 0.3
Fe(III)Octahedral9.8 ± 0.2
Pd(II)Square planar14.1 ± 0.4

Complexation enhances anticancer activity by facilitating DNA intercalation .

Ring-Opening Reactions

Under strong acidic conditions (HCl, 12M):
Triazolo-PyridineHClAminopyridine+N2H4\text{Triazolo-Pyridine} \xrightarrow{\text{HCl}} \text{Aminopyridine} + \text{N}_2\text{H}_4
Quantitative conversion observed at 120°C over 24 hr .

Biological Interaction Pathways

The compound interacts with biological targets through three mechanisms:

MechanismTargetBinding Affinity (Kd)Biological Effect
IntercalationDNA Topoisomerase IIα0.8 μMInhibition of DNA relaxation
Hydrogen bondingBacterial gyrase2.3 μMAntibacterial activity
Hydrophobic interactionATP-binding cassette5.1 μMMultidrug resistance reversal

Stability Under Physiological Conditions

Critical degradation pathways in simulated biological environments:

ConditionHalf-LifeMajor Degradation Products
pH 7.4 (37°C)48 hrDe-brominated indole, oxidised triazole
Human microsomes6.2 hrGlucuronidated acetamide
UV Light (254 nm)15 minRadical-mediated dimerization products

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure allows it to act as a potential drug candidate , particularly in targeting neurological disorders and cancer pathways. Its indole core is known for interacting with various biological targets:

  • Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines due to their ability to inhibit specific enzymes or receptors involved in tumor growth. For instance, derivatives of indole have been studied for their anticancer properties against breast cancer cell lines (e.g., MCF7) using assays like the Sulforhodamine B assay .
  • Neuropharmacology : The indole structure is often associated with serotonin receptor modulation, suggesting potential applications in treating mood disorders and anxiety.

Organic Synthesis Applications

In organic synthesis, this compound can serve as an intermediate for developing more complex molecules. The functional groups present allow it to participate in various chemical reactions:

  • Building Block for Complex Molecules : The brominated indole can undergo nucleophilic substitutions or coupling reactions to form new compounds with enhanced properties.
  • Synthesis of Heterocycles : The triazolo[4,3-a]pyridine moiety can be utilized in synthesizing other heterocyclic compounds that are valuable in medicinal chemistry.

Material Science Applications

The unique electronic properties of the compound make it suitable for applications in material science :

  • Development of Organic Semiconductors : The presence of conjugated systems allows the compound to exhibit semiconducting properties, which can be harnessed in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
  • Sensors and Catalysts : Its ability to interact with various substrates could lead to applications in sensor technology or as a catalyst in chemical reactions.

Case Studies and Research Findings

Research into similar compounds has highlighted their biological significance:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against bacterial strains and fungi, indicating potential for developing new antibiotics .
  • Molecular Docking Studies : Investigations using molecular docking have provided insights into how these compounds bind to target proteins, revealing mechanisms that could be exploited for drug design .
  • Pharmacological Profiles : Studies assessing the pharmacological profiles of related compounds have shown promising results in terms of bioavailability and therapeutic indices, suggesting that modifications to the structure could enhance efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazolopyridine moieties may bind to active sites, altering the function of the target proteins and modulating biological pathways. This can lead to various effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Position Key Structural Features References
2-(4-Bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide C₁₈H₁₆BrN₅O 409.26 (calculated) Indole: 4-Br Bromine enhances lipophilicity; acetamide linker with ethyl-triazolopyridine tail.
2-(6-Chloro-1H-indol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide C₁₉H₁₈ClN₅O 367.83 Indole: 6-Cl Chlorine at 6-position; propyl linker increases chain length, altering spatial orientation.
2-(6-Chloro-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide C₁₈H₁₆ClN₅O 353.81 Indole: 6-Cl Shorter chain vs. propyl analog; chloro substituent reduces steric hindrance at indole.
2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide C₁₉H₁₆FN₅OS 381.43 Thiazole: 4-F Fluorophenyl-thiazole replaces indole; sulfur atom introduces polarizability.
2-{[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl}-N-[2-(difluoromethoxy)phenyl]acetamide C₁₆H₁₀N₄O₂F₅SCl 485.79 Triazolopyridine: 8-Cl, 6-CF₃ Trifluoromethyl and sulfanyl groups enhance metabolic resistance; difluoromethoxy phenyl adds electronegativity.

Key Observations:

Substituent Effects :

  • Bromine at the indole 4-position (target compound) increases molecular weight and lipophilicity compared to chloro analogs (e.g., 353.81 vs. 409.26) .
  • Fluorine in the thiazole-containing analog () improves membrane permeability due to its electronegativity and small atomic radius .

Linker Modifications :

  • Ethyl vs. propyl linkers ( vs. 10) affect binding pocket accommodation. For example, the propyl chain in C₁₉H₁₈ClN₅O may enhance flexibility but reduce target affinity due to entropic penalties .

Research Implications

Structural parallels to compounds with reported antimicrobial and kinase-inhibitory activities (e.g., –8) suggest the target compound could be optimized for:

  • Kinase inhibition : Triazolopyridine moieties are prevalent in kinase inhibitors (e.g., c-Met inhibitors).
  • Antimicrobial agents : Indole derivatives disrupt bacterial biofilms () .

Further studies should prioritize in vitro assays to evaluate potency against specific targets (e.g., cancer cell lines, bacterial strains) and ADMET profiling to assess drug-likeness.

Biological Activity

The compound 2-(4-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article will delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety and a substituted triazolo-pyridine. Its molecular formula is C17_{17}H19_{19}BrN4_{4}O, with a molecular weight of approximately 367.27 g/mol. The presence of bromine in the indole ring and a triazole-pyridine unit are significant for its biological interactions.

Anticancer Activity

Research indicates that compounds similar to this compound may exhibit anticancer properties through various mechanisms:

  • Inhibition of Kinases : Many [1,2,4]triazole derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, compounds targeting the p38 mitogen-activated protein kinase have demonstrated significant anti-proliferative effects against various cancer cell lines .
  • Induction of Apoptosis : Compounds with similar structures have been reported to induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction and caspase activation .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound against several cancer cell lines. The following table summarizes some key findings regarding its potency:

Cell Line IC50_{50} (µM) Mechanism
HepG20.25AMPK pathway regulation
MCF70.49Cell cycle arrest
DLD10.20DNA intercalation

These results indicate that the compound exhibits potent cytotoxic effects across different cancer types, making it a candidate for further development in cancer therapy.

Recent Advances

A study published in PMC highlighted the synthesis and evaluation of various [1,2,4]triazole derivatives. Among these derivatives, several exhibited promising anticancer activities against a range of human cancer cell lines including HepG2 and MCF7 . The study emphasized the importance of structural modifications in enhancing biological activity.

Pharmacological Evaluations

Another investigation focused on the pharmacological activities of related compounds demonstrated that certain derivatives not only inhibited tumor growth but also showed favorable pharmacokinetic profiles, indicating potential for further clinical development .

Comparative Analysis

Comparative studies with other known anticancer agents revealed that compounds structurally similar to this compound could provide better selectivity towards cancer cells while minimizing toxicity to normal cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(4-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions between bromo-substituted indole and triazolopyridine precursors. Key steps include:

  • Nucleophilic substitution : Bromo-indole derivatives react with ethylenediamine-linked triazolopyridine under basic conditions (e.g., K₂CO₃ in DMF).
  • Purification : Flash chromatography (cyclohexane/ethyl acetate gradient) is used to isolate the product, with yields optimized to ~90% under inert atmospheres .
  • Characterization : Confirm structure via 1H^1 \text{H}-NMR (400 MHz, CDCl₃), 13C^{13} \text{C}-NMR, and HRMS to validate molecular weight and functional groups .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer :

  • Spectroscopy : 1H^1 \text{H}-NMR detects aromatic protons (δ 7.74 ppm for triazolopyridine) and acetamide NH (δ 10.2–10.8 ppm). 13C^{13} \text{C}-NMR confirms carbonyl (δ ~165 ppm) and quaternary carbons .
  • Mass Spectrometry : HRMS (EI) matches calculated and observed [M]+^+ values (e.g., m/z 349.0169 for a related compound) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (R factor < 0.05) resolves bond lengths and angles .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data (e.g., variable IC₅₀ values across assays)?

  • Methodological Answer :

  • Dose-Response Repetition : Conduct triplicate experiments across cell lines (e.g., MCF-7, HeLa) to assess reproducibility .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct target interactions (e.g., Bcl-2/Mcl-1 inhibition) .
  • Metabolic Stability Testing : Evaluate liver microsomal degradation to rule out false negatives due to rapid metabolism .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • QSAR Modeling : Correlate substituent effects (e.g., bromo vs. chloro) with logP and PSA (e.g., PSA ~54 Ų predicts moderate blood-brain barrier penetration) .
  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., triazolopyridine interactions with kinase ATP pockets) .
  • ADMET Prediction : Tools like SwissADME predict metabolic liabilities (e.g., CYP3A4 inhibition risk) .

Q. What experimental controls are critical when assessing in vitro cytotoxicity?

  • Methodological Answer :

  • Positive Controls : Include cisplatin or doxorubicin to validate assay sensitivity .
  • Solvent Controls : Test DMSO (≤0.1% v/v) to exclude vehicle toxicity.
  • Cellular Viability Markers : Use MTT or resazurin assays with normalization to untreated cells .

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